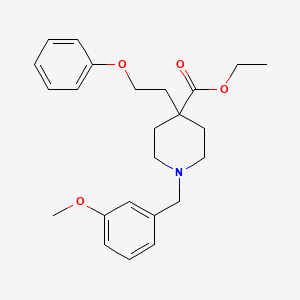![molecular formula C19H25ClN2O2 B5154296 4-chloro-N-[1-(cyclohexylcarbonyl)-4-piperidinyl]benzamide](/img/structure/B5154296.png)
4-chloro-N-[1-(cyclohexylcarbonyl)-4-piperidinyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-[1-(cyclohexylcarbonyl)-4-piperidinyl]benzamide, commonly known as CP-122,288, is a chemical compound that has been widely studied for its potential pharmaceutical applications. This compound belongs to the class of piperidine derivatives and has been found to possess a broad spectrum of biological activities. In
Mechanism of Action
The exact mechanism of action of CP-122,288 is not fully understood. However, it is believed to act as a modulator of the gamma-aminobutyric acid (GABA) system in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. CP-122,288 has been found to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This, in turn, leads to a reduction in neuronal excitability and anxiolytic, anticonvulsant, and analgesic effects.
Biochemical and physiological effects:
CP-122,288 has been found to produce a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, suggesting its potential use as an analgesic and anti-inflammatory agent. It has also been found to reduce anxiety and depression-like behaviors in animal models, suggesting its potential use as an anxiolytic and antidepressant agent. Additionally, CP-122,288 has been found to possess anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
CP-122,288 has several advantages for use in lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using standard analytical techniques. It has also been extensively studied, and its biological activities have been well characterized. However, there are also some limitations to its use in lab experiments. CP-122,288 has been found to exhibit poor solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its effects on different animal models can vary, making it important to carefully select the appropriate model for each experiment.
Future Directions
There are several potential future directions for the study of CP-122,288. One area of research could focus on the development of new analogs of CP-122,288 with improved pharmacological properties. Another area of research could focus on the use of CP-122,288 in combination with other drugs to enhance its therapeutic effects. Additionally, further studies could be conducted to better understand the mechanism of action of CP-122,288 and its effects on different biological systems. Overall, CP-122,288 has shown great potential for use in the development of new pharmaceuticals, and further research is needed to fully explore its therapeutic potential.
Synthesis Methods
The synthesis of CP-122,288 involves the reaction of 4-chlorobenzoyl chloride with cyclohexylamine to form 4-chloro-N-cyclohexylbenzamide. This intermediate is then reacted with piperidine to form CP-122,288. The synthesis of this compound has been reported in various scientific journals, and several modifications of the synthesis method have been proposed to improve the yield and purity of the final product.
Scientific Research Applications
CP-122,288 has been extensively studied for its potential pharmaceutical applications. It has been found to possess a range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant properties. It has also been studied for its potential use in the treatment of anxiety, depression, and other neurological disorders. Additionally, CP-122,288 has been found to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
4-chloro-N-[1-(cyclohexanecarbonyl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O2/c20-16-8-6-14(7-9-16)18(23)21-17-10-12-22(13-11-17)19(24)15-4-2-1-3-5-15/h6-9,15,17H,1-5,10-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJVQGUNXSCCLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(CC2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[1-(cyclohexylcarbonyl)piperidin-4-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1,3-benzothiazol-2-ylthio)ethyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5154228.png)
![3-(benzylthio)-6-(4-bromophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5154235.png)
![4-(benzyloxy)-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5154236.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-propoxybenzamide](/img/structure/B5154243.png)
![N-({[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B5154249.png)
![3-{[(2-methoxyphenyl)amino]methyl}-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5154257.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(4-chloro-2-nitrophenyl)piperazine](/img/structure/B5154275.png)
![N-allyl-1-[(4-bromophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5154279.png)
![2-[(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopentylpropanamide](/img/structure/B5154281.png)
![1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)azepane](/img/structure/B5154282.png)
![N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B5154290.png)
![2-(4-chlorobenzyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5154294.png)
![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(4-morpholinyl)cyclohexyl]methyl}methanamine](/img/structure/B5154301.png)
